molecular formula C19H24BrN B12571242 1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide CAS No. 445497-24-5

1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide

Cat. No.: B12571242
CAS No.: 445497-24-5
M. Wt: 346.3 g/mol
InChI Key: UPLNBVGNFMPLFW-UHFFFAOYSA-M
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Description

1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide is a chemical compound with a complex structure that includes a piperidine ring substituted with a phenyl group and a 4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide typically involves the reaction of 1-phenylpiperidine with 4-methylbenzyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like potassium carbonate to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1-Phenylpiperidine: Lacks the 4-methylphenylmethyl group, resulting in different chemical and biological properties.

    4-Methylbenzyl bromide: Contains the 4-methylphenylmethyl group but lacks the piperidine ring.

    N-Benzylpiperidine: Similar structure but with different substituents on the piperidine ring.

Uniqueness: 1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide is unique due to the combination of the piperidine ring with both phenyl and 4-methylphenylmethyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

445497-24-5

Molecular Formula

C19H24BrN

Molecular Weight

346.3 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-1-phenylpiperidin-1-ium;bromide

InChI

InChI=1S/C19H24N.BrH/c1-17-10-12-18(13-11-17)16-20(14-6-3-7-15-20)19-8-4-2-5-9-19;/h2,4-5,8-13H,3,6-7,14-16H2,1H3;1H/q+1;/p-1

InChI Key

UPLNBVGNFMPLFW-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C[N+]2(CCCCC2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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